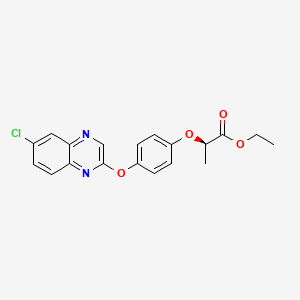

Quizalofop-P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.3 mg/l @ 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Quizalofop-P mode of action ACCase inhibitor

Biochemical Mechanism of Action

The following diagram illustrates the core process of how quizalofop-P-ethyl controls susceptible plants.

The detailed, step-by-step mechanism is as follows:

- Application and Uptake: this compound-ethyl is applied as a foliar spray and is absorbed through the leaf cuticle [1].

- Metabolic Activation: Once inside the plant, it is systemically translocated. The inactive "proherbicide" (the ethyl ester) is rapidly converted into its biologically active form, This compound acid, primarily through enzymatic cleavage [1] [2].

- Target Binding and Inhibition: The active this compound acid is transported to meristematic tissues. There, it binds reversibly and non-competitively to the carboxyl transferase (CT) domain of the homomeric ACCase enzyme located in the chloroplasts of grass plants [3] [1].

- Physiological Effect: By inhibiting ACCase, the herbicide blocks the carboxylation of acetyl-CoA to malonyl-CoA. This is the first committed step in de novo fatty acid biosynthesis. The subsequent depletion of lipids and phospholipids essential for building new cell membranes leads to the arrest of plant growth, meristem necrosis, and ultimately, plant death [3] [4] [5].

Structural Basis of Inhibition and Resistance

The selectivity of this compound and other "FOP" herbicides stems from fundamental differences in the ACCase enzyme between plants. Grasses (Poaceae family) possess a homomeric form of ACCase in their plastids that is highly sensitive to these inhibitors. In contrast, most dicotyledonous plants have a heteromeric form of ACCase that is naturally insensitive, allowing for the herbicide's selective use in broadleaf crops [3] [5].

Target-Site Resistance (TSR) Mutations

Repeated use of ACCase inhibitors imposes strong selection pressure, leading to resistant weed populations via target-site mutations. These are amino acid substitutions in the CT domain of the ACCase gene that reduce the herbicide's binding affinity.

The table below summarizes key resistance-conferring mutations and their documented cross-resistance patterns to different herbicide classes [3] [1] [4].

| Amino Acid Substitution | Cross-Resistance Pattern | Reported Species |

|---|---|---|

| Ile-2041-Asn | Confers resistance to APPs ("FOPs"), but not to CHDs ("DIMs") or PPZs ("DENs") [4]. | Polypogon fugax [4] |

| Asp-2078-Gly | Confers cross-resistance to APPs, CHDs, and PPZs (pinoxaden) [4]. | Polypogon fugax, Phalaris brachystachys [3] [4] |

| Trp-1999-Ser | Confers resistance to fenoxaprop-P-ethyl and pinoxaden [4]. | Polypogon fugax [4] |

| Ile-1781-Leu & Asp-2078-Gly | Combination confers cross-resistance to APPs, CHDs, and PPZs [3]. | Phalaris brachystachys [3] |

| A2004V (in wheat) | Confers high resistance to quizalofop, but causes negative cross-resistance (increased sensitivity) to haloxyfop [1]. | Wheat (CoAXium system) [1] |

Structural and Modeling Insights

Biochemical and structural studies provide a mechanistic understanding of how these mutations confer resistance. Research on the A2004V mutation in wheat revealed that the substitution of alanine with the slightly larger valine residue reduces the volume of the herbicide-binding pocket. This steric hindrance physically impedes the binding of quizalofop, thereby conferring resistance. Interestingly, this specific change can enhance the binding of other herbicides like haloxyfop, leading to negative cross-resistance [1].

Experimental Protocols for Mechanism Study

For researchers investigating the action and resistance of ACCase inhibitors, the following methodologies are foundational.

Whole-Plant Dose-Response Assays

This protocol determines the resistance level (e.g., GR₅₀) of a plant population in vivo.

- Objective: To quantify the resistance level of a putative resistant (R) population compared to a susceptible (S) standard [4].

- Procedure:

- Plant Material: Grow R and S biotypes under controlled greenhouse conditions.

- Herbicide Treatment: Apply a range of this compound-ethyl doses to plants at a specific growth stage (e.g., 3-5 leaf stage).

- Data Collection: After 21-28 days, harvest shoots and measure fresh or dry weight.

- Data Analysis: Fit weight data (as a percentage of the untreated control) to a regression model (e.g., a log-logistic model) to calculate the GR₅₀ (herbicide dose causing 50% growth reduction) and the Resistance Index (RI) [3] [4].

In Vitro ACCase Enzyme Activity Assay

This protocol measures the direct effect of the herbicide on the ACCase enzyme extracted from plants.

- Objective: To determine the I₅₀ (concentration causing 50% enzyme inhibition) and confirm target-site resistance [1].

- Procedure:

- Enzyme Extraction: Homogenize fresh leaf tissue from R and S plants in an extraction buffer, followed by centrifugation to obtain a soluble protein extract [1].

- Enzyme Activity Measurement: The assay measures the incorporation of ^14^C-bicarbonate into an acid-stable product (malonyl-CoA). The reaction mixture includes tissue extract, assay buffer, ATP, acetyl-CoA, MgCl₂, and ^14^C-NaHCO₃ [3].

- Herbicide Inhibition: Include the active form (this compound acid) at a series of concentrations in the assay.

- Data Analysis: Calculate ACCase activity as nmol malonyl-CoA formed per mg protein per minute. Fit the data to a regression model to determine the I₅₀ value for the R and S biotypes [1].

Molecular Analysis for Target-Site Mutations

This protocol identifies specific nucleotide mutations conferring TSR.

- Objective: To detect known resistance-endowing mutations in the ACCase gene [4].

- Procedure:

- DNA Extraction: Isolate genomic DNA from leaf tissue.

- PCR Amplification: Amplify a region of the ACCase gene encompassing known mutation sites (e.g., codons 1781, 1999, 2027, 2041, 2078, 2088, 2096) using specific primers [3] [4].

- Mutation Detection:

- Sequencing: Directly sequence the PCR products and align them with reference sequences from susceptible biotypes to identify amino acid substitutions [3] [4].

- dCAPS Assay: For high-throughput screening, a derived Cleaved Amplified Polymorphic Sequence (dCAPS) protocol can be developed. This method uses specially designed primers and restriction enzymes to distinguish between mutant and wild-type alleles [4].

References

- 1. Biochemical and structural characterization of quizalofop ... [nature.com]

- 2. This compound-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]

- 3. Cross-resistance mechanisms to ACCase-inhibiting ... [sciencedirect.com]

- 4. First Asp-2078-Gly Mutation Conferring Resistance to ... [mdpi.com]

- 5. 15.6 Herbicides that Inhibit ACCase [ohiostate.pressbooks.pub]

Comprehensive Technical Guide to Quizalofop-P Herbicide

Introduction and Chemical Profile

Quizalofop-P-ethyl is a selective, post-emergence aryloxyphenoxypropionate (FOP) herbicide renowned for its efficacy in controlling grassy weeds in broadleaf crops. It represents an advanced version of the earlier quizalofop, with the non-herbicidally active (S)-isomer removed during synthesis, resulting in enhanced purity and activity [1]. This optimization makes it a crucial tool in modern agricultural weed management systems, particularly in an era of increasing herbicide resistance and environmental concerns.

The global market for this compound-ethyl demonstrates significant growth potential, with estimates projecting expansion from approximately $410 million in 2024 to $685 million by 2033, reflecting a Compound Annual Growth Rate (CAGR) of 5.8% [2]. Another market analysis suggests a slightly more conservative growth from $500 million in 2025 to $750 million by 2033 [3]. This growth is primarily fueled by the rising demand for effective post-emergence grass control solutions in major crops like soybeans, oilseeds, and pulses, coupled with the increasing prevalence of herbicide-resistant weed species necessitating more targeted control methods.

Table 1: Fundamental Chemical Properties of this compound-ethyl

| Property | Specification |

|---|---|

| Chemical Name | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1] |

| CAS Number | 100646-51-3 [1] |

| Molecular Formula | C₁₉H₁₇ClN₂O₄ [1] |

| Molecular Weight | 372.8 g/mol [1] |

| Chemical Class | Aryloxyphenoxypropionate (FOP) [1] |

| IUPAC Name | (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid [4] |

| Appearance | Clear to light amber liquid (EC formulations); solid powder (Technical Grade) [1] |

Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of this compound-ethyl is essential for assessing its ecological impact and application best practices. The herbicide exhibits specific properties that influence its mobility, persistence, and degradation in agricultural ecosystems, directly affecting its regulatory status and usage patterns across different regions.

Table 2: Environmental Fate and Physicochemical Properties

| Parameter | Value | Interpretation/Implication |

|---|---|---|

| Solubility in Water (at 20°C, pH 7) | 1000 mg/L [4] | Moderate solubility |

| Octanol-Water Partition Coefficient (Log P) | 2.22 [4] | Low hydrophobicity; limited potential for bioaccumulation |

| Vapour Pressure (at 20°C) | 866 mPa [4] | Highly volatile; drift mitigation is advisable during application |

| Dissociation Constant (pKa) | 3.1 [4] | Weak acid |

| Soil DT₅₀ (Laboratory) | 24.4 days [4] | Non-persistent |

| Soil DT₅₀ (Field) | 39.0 days [4] | Moderately persistent |

| Aqueous Hydrolysis DT₅₀ (at 20°C & pH 7) | Stable [4] | Does not readily hydrolyze in water |

This compound-ethyl is considered to have low soil mobility and is not expected to leach significantly into groundwater [5]. It is biodegradable, with a soil half-life of approximately 60 days [5]. From an ecotoxicological perspective, it is classified as non-toxic to birds and bees but demonstrates toxicity to fish and arthropods [5] [4]. Regulatory attitudes toward this compound-ethyl vary globally; for instance, the European Union has banned its use in agriculture due to concerns about environmental pollution and risks to human health, while other countries, including China and the United States, have established strict Maximum Residue Limits (MRLs) for agricultural products [6].

Mechanism of Action and Biochemical Pathways

This compound-ethyl exerts its herbicidal effect through a highly specific biochemical pathway that disrupts essential plant metabolic processes. The following diagram illustrates this mechanism of action and its consequences:

Figure 1: Mechanism of Action of this compound-ethyl. The herbicide is absorbed and translocated to meristems, where it inhibits ACCase, disrupting fatty acid synthesis and leading to plant death.

Detailed Mechanism Description

Absorption and Translocation: this compound-ethyl is primarily absorbed through the leaves of grass weeds [1]. Following absorption, it undergoes rapid symplastic and apoplastic translocation, moving both upward and downward within the plant's vascular system. This systemic mobility ensures the herbicide reaches all vital tissues, with significant accumulation occurring in the shoot tips and meristematic regions where cell division is most active [1].

Target Enzyme Inhibition: The primary molecular target of this compound-ethyl is the plastidic enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) [7] [1]. ACCase is a critical enzyme in the biosynthetic pathway of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in de novo fatty acid biosynthesis [8].

Cellular and Physiological Consequences: The inhibition of ACCase leads to a drastic reduction in the production of phospholipids, which are fundamental components of all cellular membranes [8]. The disruption in membrane biosynthesis is particularly detrimental in meristematic regions, leading to the arrest of new growth. Additionally, the inhibition stimulates the production of Reactive Oxygen Species (ROS), such as hydrogen peroxide, resulting in oxidative stress and lipid peroxidation of existing cell membranes [8]. This combination of inhibited growth and cellular damage manifests visually as yellowing (chlorosis) and reddening of leaf tips and bases, followed by necrosis and eventual plant death, typically within 7-16 days after application [5].

Application Protocols and Usage

Target Crops and Weeds

This compound-ethyl exhibits remarkable selectivity, making it safe for use in a wide range of broadleaf crops while effectively controlling grassy weeds [1]. Its specificity stems from the differential sensitivity of the ACCase enzyme between grasses (which possess a sensitive eukaryotic form) and broadleaf plants [8].

Table 3: Application Spectrum of this compound-ethyl

| Target Crops (Selective) | Target Grass Weeds (Controlled) |

|---|---|

| Soybeans [1] | Barnyardgrass (Echinochloa crus-galli) [1] |

| Rapeseed/Canola [5] [1] | Foxtail (Setaria spp.) [1] |

| Sugar beet [1] | Wild Oats (Avena fatua) [1] |

| Cotton [1] | Annual Ryegrass (Lolium rigidum) [5] |

| Peanuts [1] | Brome Grasses (Bromus spp.) [5] [1] |

| Potatoes [5] [1] | Couch Grass (Elymus repens) [1] |

| Various Vegetables & Fruit Trees [1] | Johnsongrass (Sorghum halepense) [5] |

Application Methodologies

Timing and Method: Application should be made post-emergence, when grass weeds are actively growing and ideally at an early growth stage (typically 2-5 leaf stage) for optimal absorption and translocation [1]. The standard application method is foliar spray using equipment calibrated to deliver a fine, even coverage. Standard application volumes range from 30 to 150 liters of tank mix per hectare [5].

Formulations and Doses: The herbicide is available in various formulations to suit different needs, including 95% TC (Technical Grade) and several EC (Emulsifiable Concentrate) formulations such as 5% EC, 12.5% EC, and 20% EC [1]. Recommended field doses typically fall between 50-100 g a.i. (grams of active ingredient) per hectare, depending on the target weed species, growth stage, and local recommendations [8].

Environmental Considerations: Efficacy is highest in mild, fine weather conditions. Hot and dry weather can reduce control, while rain shortly after application may wash off the herbicide before it is fully absorbed [5] [1]. Clay content, soil pH, and organic matter have minimal impact on its performance, as it acts primarily through foliar contact and absorption rather than soil activity [5].

Resistance Mechanisms and Experimental Characterization

Emerging Resistance and Metabolic Detoxification

The intensive and repeated use of ACCase-inhibitors has led to the evolution of resistant weed populations worldwide. Resistance to this compound-ethyl can occur via two primary mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR). NTSR, particularly metabolic resistance, is increasingly prevalent and concerning as it can confer cross-resistance to herbicides with different modes of action [7].

A key NTSR mechanism involves the overexpression of glutathione S-transferase (GST) genes. A 2024 study on Polypogon fugax identified a specific gene, PfGSTF2, which confers resistance through enhanced herbicide metabolism [7]. Transgenic rice calli and seedlings overexpressing PfGSTF2 showed clear resistance to this compound-ethyl. LC-MS analysis revealed that the recombinant PfGSTF2 protein detoxifies quizalofop by cleaving its ether bond, conjugating it with glutathione (GSH), and producing a propanoic acid derivative with significantly reduced herbicidal activity [7]. This metabolic pathway was further confirmed by the higher accumulation of these detoxified metabolites in resistant populations compared to susceptible ones.

Transgenerational Adaptation

Fascinatingly, resistance can also be influenced by prior abiotic stresses through transgenerational adaptation. Research on Eragrostis plana demonstrated that populations primed by drought stress over two generations (G1 and G2) produced a progeny (G2) with decreased sensitivity to this compound-ethyl [8].

Experimental Protocol for Transgenerational Study [8]:

- Plant Material & Stress Setup: A G0 population of E. plana was divided into four treatment groups: Check (CHK, no stress), Drought (DRY), Quizalofop (QPE, sub-lethal dose), and Combined stress (DRY×QPE).

- Generational Stress Exposure: G0 plants were exposed to their respective treatments, grown to maturity, and G1 seeds were collected. The G1 population was replanted and exposed to the same treatments to produce a G2 generation, with each group isolated to prevent cross-pollination.

- Dose-Response Assay: The sensitivity of G0, G1, and G2 populations to quizalofop was evaluated by applying increasing doses (0 to 200 g a.i. ha⁻¹). Injury percentage and shoot dry weight were assessed 35 days after application.

- Biochemical & Molecular Analysis: The resistant (DRY) and susceptible (CHK) G2 populations were analyzed. Measurements included stomatal conductance, hydrogen peroxide levels, lipid peroxidation (MDA content), and antioxidant enzyme activities (SOD, CAT, APX). Gene expression of cytochrome P450 genes (CYP72A31 and CYP81A12) was quantified, and this compound-ethyl concentration within plant tissues was tracked over 144 hours using chromatographic techniques.

Findings: The DRY population exhibited a mechanism akin to cross-tolerance. It showed no significant physiological stress upon quizalofop treatment, maintained higher antioxidant enzyme activity, upregulated P450 gene expression, and metabolized the herbicide more rapidly, resulting in lower internal concentrations of the active compound [8].

Analytical Detection Methods

Monitoring this compound-ethyl residues is critical for food safety, environmental protection, and compliance with regulatory MRLs. Various analytical techniques have been developed, ranging from traditional chromatographic methods to rapid on-site immunoassays.

Table 4: Analytical Methods for this compound-ethyl Detection

| Method | Principle | Sensitivity (LOD) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| HPLC / GC [6] | Separation via chromatography with UV or MS detection. | Varies with detector. | High accuracy and sensitivity; multi-residue analysis. | Expensive equipment; skilled operators; lengthy process. |

| HPLC-/UPLC-MS/MS [6] | Chromatographic separation with tandem mass spectrometry. | Very high (ng/mL range). | Gold standard for confirmation; high specificity and sensitivity. | Very high cost; complex operation and maintenance. |

| ic-ELISA [6] | Indirect competitive Enzyme-Linked Immunosorbent Assay. | IC₅₀ of 34.95 ng/mL [6]. | High throughput; cost-effective for multiple samples. | Time-consuming washing/coating steps; lab-bound. |

| AuNP-LFIA [6] | Gold Nanoparticle-based Lateral Flow Immunoassay. | Visual LOD: 10 ng/mL [6]. | Rapid (8 min); on-site use; visual readout; low cost. | Qualitative/Semi-quantitative; less accurate than LC-MS/MS. |

Protocol for Gold Nanoparticle-based Lateral Flow Immunoassay (AuNP-LFIA) [6]

This protocol outlines the procedure for rapid, on-site detection of this compound-ethyl.

- Hapten Synthesis and Immunogen Preparation: A hapten derivative of this compound-ethyl with a carboxyl-reactive group is synthesized and conjugated to carrier proteins (BSA, OVA) to create immunogens and coating antigens. The hapten's structure is verified using ¹H NMR and ESI-MS.

- Monoclonal Antibody (mAb) Production: Mice are immunized with the synthesized immunogen. Spleen cells from the immunized mouse with the highest antibody titer and inhibition are fused with myeloma cells to generate hybridomas. The hybridomas secreting specific mAbs against this compound-ethyl are screened and cloned.

- Strip Assembly and Testing:

- Conjugation: The selected anti-quizalofop-p-ethyl mAb is conjugated to gold nanoparticles (AuNPs).

- Strip Fabrication: The conjugated AuNPs are deposited on a conjugate pad. The test line (T line) is coated with the this compound-ethyl hapten-OVA conjugate, and the control line (C line) is coated with goat anti-mouse IgG.

- Assay Procedure: The sample extract is applied to the sample pad. As the liquid migrates, it rehydrates the AuNP-mAb conjugate. If no this compound-ethyl is present, the mAb binds to the hapten on the T line, forming a red band. If the herbicide is present, it binds to the mAb, preventing T line binding and resulting in no color at T. The C line should always capture AuNP-mAb complexes, confirming a valid test.

- Result Interpretation: Results are read visually within 8 minutes. The presence of both C and T lines indicates a negative result. The absence of the T line (with a visible C line) indicates a positive result. The visual limit of detection (LOD) for this assay is 10 ng/mL [6].

Conclusion

References

- 1. This compound-ethyl Herbicide [pomais.com]

- 2. This compound-oxalate Herbicide Market [dataintelo.com]

- 3. This compound-Ethyl Soars to XXX million , witnessing a ... [archivemarketresearch.com]

- 4. Quizalofop (Ref: CGA 287422) - AERU [sitem.herts.ac.uk]

- 5. Quizalofop [en.wikipedia.org]

- 6. Rapid and sensitive detection of this compound-ethyl by gold ... [sciencedirect.com]

- 7. PfGSTF2 endows resistance to quizalofop‐p‐ethyl in ... [pmc.ncbi.nlm.nih.gov]

- 8. Transgenerational Effect of Drought Stress and Sub-Lethal ... [mdpi.com]

Chemical Identity and Physicochemical Properties

Table 1: Basic Properties of Quizalofop-P-ethyl [1]

| Property | Value |

|---|---|

| IUPAC Name | ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate |

| Chemical Formula | C₁₉H₁₇ClN₂O₄ |

| CAS RN | 100646-51-3 |

| Pesticide Type | Aryloxyphenoxypropionate (FOP) herbicide |

| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor |

| Water Solubility (pH 7, 20°C) | 0.61 mg L⁻¹ |

| Octanol-Water Partition Coefficient (Log P) | 4.61 |

| Melting Point | 75.0 °C |

Environmental Fate and Degradation

This compound-ethyl does not persist long in its original form but rapidly transforms into other compounds. Its primary metabolite, This compound-acid, is more persistent and mobile in the environment, making it a compound of significant interest for environmental monitoring [2] [3].

Table 2: Half-lives (DT₅₀) of this compound-ethyl and its Metabolites in Different Matrices

| Compound | Matrix / Conditions | Half-life (DT₅₀) | Source |

|---|---|---|---|

| This compound-ethyl | Laboratory water | 15 - 30 days | [4] |

| This compound-ethyl | Railway track soils | Slower than in agricultural soils | [3] |

| This compound-acid (metabolite) | Railway track soils | Slower than in agricultural soils | [3] |

| Propaquizafop (related compound) | Five agricultural soils | 1.41 - 7.75 days | [5] |

The following diagram illustrates the major transformation pathways and the key metabolites of this compound-ethyl in the environment:

Figure 1: Primary degradation pathway of this compound-ethyl in the environment.

- Transformation in Water: In water, this compound-ethyl has a medium to high persistence, with half-lives generally exceeding 15 days. The primary metabolite, this compound-acid, is detected within days of application and can persist along with other metabolites like CHQ and PPA [4].

- Transformation in Soil: Degradation is typically faster in agricultural soils compared to the low-organic matter soils found in environments like railway tracks. In railway soils, degradation is slower, and the mobility of the compounds is higher, increasing the potential for leaching [3].

Analytical Methodologies for Determination

Advanced analytical techniques are required to detect this compound-ethyl and its metabolites at low concentrations in environmental samples.

Table 3: Example Analytical Methods for this compound-ethyl and Metabolites

| Analytical Technique | Sample Preparation | Target Matrices | Key Points |

|---|---|---|---|

| UHPLC-Orbitrap-MS [2] [4] | Solid Phase Extraction (SPE) for water; QuEChERS for soil | Water, Soil | High-resolution mass spectrometry allows for target, post-target, and non-target analysis with high mass accuracy. |

| HPLC-QqQ-MS/MS [2] | Solid-liquid extraction | Soil | Used for enantiomeric separation and quantification. |

| HPLC-UV [2] | Solid-liquid extraction | Soil | A more accessible technique, but with potentially lower sensitivity and selectivity than MS. |

The general workflow for analyzing these compounds in water and soil samples is as follows:

Figure 2: General analytical workflow for this compound-ethyl in environmental samples.

- For Water Samples: The most common preparation method is Solid Phase Extraction (SPE) using Oasis HLB or Strata X cartridges. The samples are loaded after conditioning, and the target compounds are eluted with solvents like ethyl acetate or acetonitrile before analysis [4].

- For Soil Samples: Methods include solid-liquid extraction and the European version of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This typically involves extraction with acetonitrile, a dehydration step with salts like magnesium sulfate, and a dispersive-SPE clean-up [2].

Ecotoxicology and Environmental Risks

- Aquatic Toxicity: this compound-ethyl is highly toxic to aquatic organisms. A 2022 study found that it induces developmental and cardiotoxicity in zebrafish embryos, with a 96-hour LC₅₀ value of 0.23 mg/L. Exposure led to morphological defects, cardiovascular dysfunction, and inflammatory responses in the heart [6].

- Mobility and Leaching Potential: While this compound-ethyl itself has low mobility due to its high Log P value and tends to sorb to soil, its key metabolite, This compound-acid, poses a higher leaching risk, particularly in sub-soils with low organic carbon content like those found on railway tracks [3]. A study on propaquizafop, a related compound, classified it as a pesticide with weak migration ability [5].

References

- 1. This compound-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]

- 2. Degradation studies of this compound and related ... [sciencedirect.com]

- 3. D - and this compound-ethyl and their metabolites in soils from ... [enveurope.springeropen.com]

- 4. Behavior of this compound and its commercial products in ... [sciencedirect.com]

- 5. Adsorption, mobility, and degradation of the pesticide ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound-ethyl induced developmental toxicity and ... [sciencedirect.com]

Quizalofop-P toxicity and ecotoxicity profile

Mammalian and Cellular Toxicity Profile

The toxicity profile of Quizalofop-P-ethyl (QpE) varies from slightly toxic in mammals to demonstrating more significant effects in human cell models, with commercial formulations often being more toxic than the active ingredient alone.

Table 1: Mammalian and Cellular Toxicity of this compound-ethyl

| Aspect | Test System / Organism | Key Findings / Endpoints | Source / Context |

|---|---|---|---|

| Acute Toxicity | Rat (Oral LD₅₀) | 1182 - 1670 mg/kg (slightly toxic) [1] | |

| Rat (Inhalation LC₅₀) | 5.8 mg/L (technical, 4-hour) [1] | ||

| Rabbit (Dermal LD₅₀) | >2000 mg/kg (slightly toxic) [1] | ||

| Chronic Toxicity | Rat (90-day) | Liver lesions & increased liver weight at ≥6.4 mg/kg/day [1] | |

| Dog (1-year) | No observed effects at up to 10 mg/kg/day [1] | ||

| Reproductive Toxicity | Rat (Two-generational) | Increased liver weights in offspring at ≥2.5 mg/kg/day [1] | |

| Developmental Toxicity | Rat (Teratogenicity) | No teratogenic effects at up to 300 mg/kg/day [1] | |

| Mutagenicity | Ames Test, Chinese Hamster Ovary Cells | No mutagenic or genotoxic activity observed [1] | |

| Carcinogenicity | Mouse (18-month study) | No carcinogenic or tumor-causing activity reported [1] | |

| Cytotoxicity & Oxidative Stress | Human Hepatoma (HepG2) Cells | Cytotoxicity induced; Reactive Oxygen Species (ROS) generation detected. Commercial formulation (Targa Super) was more toxic than QpE alone [2] | |

| ToxTracker Assay (Stem Cells) | Induced oxidative stress and an unfolded protein response, suggesting potential mechanisms related to carcinogenicity [2] |

Ecotoxicity and Environmental Fate

QpE presents a significant hazard to aquatic life, particularly to fish, while its potential for groundwater contamination is low due to its strong adsorption to soil.

Table 2: Ecotoxicity and Environmental Fate of this compound-ethyl

| Category | Test System / Aspect | Key Findings / Endpoints | Source / Context |

|---|---|---|---|

| Avian Toxicity | Bobwhite Quail (8-day dietary LC₅₀) | >5000 ppm (practically non-toxic) [1] | |

| Aquatic Toxicity | Rainbow Trout (96-h LC₅₀) | 10.7 mg/L [1] | |

| Bluegill Sunfish (96-h LC₅₀) | 0.46 - 2.8 mg/L (highly to very highly toxic) [1] | ||

| Zebrafish Embryo (96-h LC₅₀) | 0.23 mg/L [3] | Study details in [3] | |

| Other Organisms | Bees (48-h contact LD₅₀) | >100 µg/bee (practically non-toxic) [1] | |

| Environmental Fate | Soil Half-life | ~60 days (moderately persistent) [1] | |

| Soil Adsorption | High; Kₒc of 510 (strongly adsorbed, low leaching potential) [1] | ||

| Mobility in Water | Low mobility; should not leach significantly [1] |

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key cited papers.

1. Protocol: Zebrafish Embryo Toxicity and Cardiotoxicity [3] This study investigated the developmental and cardiac toxicity of QpE on zebrafish embryos.

- Test Organism: Zebrafish (Danio rerio) embryos.

- Test Substance: this compound-ethyl (≥98% purity).

- Exposure Design:

- Embryos were exposed to 0.10, 0.20, 0.30, 0.40, and 0.50 mg/L of QpE for 120 hours post-fertilization (hpf).

- The LC₅₀ at 96 hpf was determined to be 0.23 mg/L.

- Endpoint Assessments:

- Lethality & Development: Mortality rate, hatching rate, and morphological defects were monitored.

- Cardiovascular Function: Heart morphology and performance (e.g., heart rate, pericardial edema) were assessed.

- Histopathology & Inflammation: Heart tissue was examined for structural changes and inflammatory response (e.g., neutrophil infiltration).

- Gene Expression: The expression levels of genes related to heart development (e.g., vmhc, myh6) and inflammation (e.g., tnfa, il1b) were analyzed using qPCR. A protein-protein interaction (PPI) network was constructed to explore connections between these genes.

The experimental workflow for this study is outlined below.

Experimental workflow for zebrafish embryo toxicity study

2. Protocol: Cytotoxicity and Oxidative Stress in Human Cells [2] This study compared the toxicity of herbicide active ingredients, including QpE, to their commercial formulations in human cell lines.

- Cell Lines: Human hepatoma HepG2 cells and immortalised human fibroblasts.

- Test Substances: QpE active ingredient and its commercial formulation, Targa Super.

- Cytotoxicity Assay (MTT Assay):

- Cells were exposed to a range of concentrations of the test substances.

- After exposure, MTT solution was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability (IC₅₀ values were calculated).

- Oxidative Stress Measurement (DCFDA Assay):

- Cells were loaded with a fluorescent probe (DCFH-DA).

- Upon exposure to ROS, the probe becomes fluorescent. Fluorescence intensity was measured to quantify ROS generation.

- Mechanistic Toxicity (ToxTracker Assay):

- This assay uses mouse embryonic stem cells with fluorescent reporters for specific pathways.

- Cells were exposed to QpE and Targa Super, and activation of reporters for oxidative stress and the unfolded protein response was monitored.

The logical flow for the cellular toxicity assessment is as follows.

Logical flow of cellular toxicity assessment

Key Conclusions for Risk Assessment

- Formulation vs. Active Ingredient: The commercial formulation Targa Super was more cytotoxic than this compound-ethyl alone in human cell models [2]. This underscores the importance of evaluating full formulations in regulatory risk assessments, not just active ingredients.

- Aquatic Hazard: QpE is highly toxic to fish, with a 96-hour LC₅₀ in bluegill sunfish as low as 0.46 mg/L [1]. The zebrafish embryo LC₅₀ of 0.23 mg/L and the observed cardiotoxicity [3] confirm a significant risk to aquatic vertebrates.

- Mechanisms of Action: Beyond its primary mode of action in plants (ACCase inhibition), QpE induces oxidative stress and an unfolded protein response in mammalian cells [2]. In zebrafish, it disrupts the expression of genes critical for heart development and triggers inflammation [3].

References

Mechanism of Action and Physiological Effects

Quizalofop-P-ethyl's core action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme [1] [2]. This enzyme is essential for the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, the herbicide disrupts the production of lipids, which are critical for building new cell membranes and for plant growth, ultimately leading to plant death [2].

The process from application to plant death involves several stages:

- Application and Uptake: The herbicide is applied as a prodrug (quizalofop-p-ethyl) to the leaves of grass weeds.

- Activation (Hydrolysis): Inside the plant, the inert ethyl ester is rapidly hydrolyzed to its active acidic form, quizalofop acid [1] [2].

- Translocation: The active acid is systemically translocated through the xylem and phloem, moving to the meristematic tissues (growth regions) [2].

- Action and Plant Death: Quizalofop acid binds to and inhibits the ACCase enzyme in these sensitive growth areas, halting fatty acid synthesis and leading to the starvation and death of the plant [2].

Beyond its primary effect on fatty acid synthesis, studies indicate that the parent ester formulation can also directly inhibit electron transport and ATP synthesis in chloroplasts, suggesting multiple sites of activity that contribute to its efficacy [3].

Herbicide Resistance Mechanisms

Overuse of this compound-ethyl has led to the evolution of resistance in weed populations through two primary mechanisms:

- Target-Site Resistance (TSR): A mutation in the gene encoding the ACCase enzyme (specifically, an Ile-1781-Leu substitution) changes the herbicide's binding site. This prevents quizalofop acid from effectively inhibiting the enzyme, rendering the plant resistant [4].

- Non-Target-Site Resistance (NTSR): This broader resistance is often due to enhanced herbicide metabolism. Plants detoxify the herbicide before it can reach its target, primarily through the action of enzymes like glutathione S-transferases (GSTs) [1] [5].

Recent research has identified a specific GST gene, PfGSTF2, that confers resistance in Polypogon fugax.

Diagram of this compound-ethyl Activation and PfGSTF2 Detoxification Pathway

This metabolic resistance can be reversed by applying a GST inhibitor like 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), which restores the herbicide's efficacy in resistant plants [1].

Analytical and Experimental Methods

Key experimental protocols from the research are summarized below:

1. In Vitro Enzyme Characterization (QpeH Esterase) This protocol is used to study the bacterial enzyme that initiates this compound-ethyl degradation [2].

- Gene Cloning & Expression: The qpeH gene is cloned from Pseudomonas sp. J-2 and inserted into an expression vector, which is then introduced into E. coli BL21(DE3) for protein production.

- Protein Purification: The recombinant QpeH enzyme is purified using a His-Bind affinity chromatography system.

- Enzyme Assay: The specific activity of QpeH is determined by incubating the purified enzyme with this compound-ethyl substrate and measuring the rate of product formation. Activity is typically assayed at pH 8.0 and 30°C.

- Kinetic Analysis: Michaelis-Menten parameters (Kₘ and K꜀ₐₜ) are calculated to determine the enzyme's catalytic efficiency.

2. Validation of Resistance Genes in Transgenic Plants This method confirms the function of a suspected resistance gene, such as PfGSTF2 [1].

- Plant Transformation: The candidate gene (PfGSTF2) is inserted into rice calli or seedlings using transgenic technologies.

- Resistance Phenotyping: Transgenic and wild-type plants are treated with this compound-ethyl. Resistance is confirmed if the transgenic plants show significantly higher survival rates.

- Herbicide Metabolism Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to identify and quantify herbicide metabolites (like the GSH-quizalofop conjugate) in resistant versus susceptible plants.

- Reverse Validation (CRISPR/Cas9): The orthologue of PfGSTF2 is knocked out in rice. Increased sensitivity to the herbicide in these knockout plants provides further evidence of the gene's role in detoxification.

Quantitative Data on Herbicide Action

Table 1: Catalytic Efficiency of Recombinant QpeH Esterase against AOPP Herbicides [2]

| Herbicide Substrate | Kₘ (μM) | K꜀ₐₜ (s⁻¹) | Catalytic Efficiency |

|---|---|---|---|

| Fenoxaprop-P-ethyl | Information missing | Information missing | Highest |

| This compound-tefuryl | Information missing | Information missing | High |

| This compound-ethyl (QPE) | 41.3 ± 3.6 | 127.3 ± 4.5 | High |

| Haloxyfop-P-methyl | Information missing | Information missing | Medium |

| Cyhalofop-butyl | Information missing | Information missing | Low |

| Clodinafop-propargyl | Information missing | Information missing | Lowest |

Table 2: Physiological Impact of this compound-ethyl Drift on Corn [6]

| Drift Deposition Rate | Spray Volume: 150 L/ha | Spray Volume: 300 L/ha | Spray Volume: 450 L/ha |

|---|---|---|---|

| 1% | No damage, no inhibition | No damage, no inhibition | No damage, no inhibition |

| 5% | Mild symptoms, no height inhibition | Moderate damage, slight height inhibition | Moderate damage, moderate height inhibition |

| 10% | Severe inhibition or death | Severe inhibition or death | Severe inhibition or death |

The field of herbicide resistance is rapidly evolving. Current research focuses on the complex evolution of GST genes and the potential for cross-resistance to other herbicide modes of action [1]. Understanding these molecular mechanisms is crucial for developing new herbicides and strategies to combat resistant weeds.

References

- 1. PfGSTF2 endows resistance to quizalofop‐p‐ethyl in ... [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of a novel this compound-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Chloroplast-Mediated Reactions by Quizalofop ... [cambridge.org]

- 4. Quizalofop resistance in weedy rice (Oryza sativa L.) is ... [sciencedirect.com]

- 5. Germination Characteristics Associated With Glutathione S ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Study of this compound-Ethyl Herbicide Drift ... [mdpi.com]

Quizalofop-P sorption and mobility in soil

Sorption and Mobility Parameters

| Parameter | Value / Characteristic | Conditions / Notes | Source |

|---|---|---|---|

| Koc (Sorption Coefficient) | 510 | Moderately to strongly sorbed; indicates low mobility in typical agricultural topsoils. | [1] |

| Soil Half-Life (DT50) | ~60 days | "Moderately persistent" in soil. | [1] |

| Mobility Classification | "Very low soil mobility" / "Weak migration ability" (for related propaquizafop) | Not expected to leach significantly in most agricultural soils. | [1] [2] |

| Water Solubility | 0.61 mg/L @ 20°C, pH 7 | Low solubility contributes to low leaching potential. | [3] |

Degradation Pathway & Metabolites

Quizalofop-P-ethyl does not persist long in its original form. It rapidly hydrolyzes to its major metabolite, quizalofop-acid, which is also herbicidally active. This primary metabolite can be further broken down into other compounds.

The following diagram illustrates the major degradation pathway of this compound-ethyl in the environment:

The primary degradation pathway of this compound-ethyl in soil.

Key Studies on Environmental Fate

- Field Dissipation in Sunflower Cultivation: A study found the soil dissipation of this compound-ethyl to be very fast, with a half-life of only 0.55 to 0.68 days. The herbicide was not detected below the 10-cm soil layer, confirming its low mobility in that specific silty clay soil. Runoff losses were minimal [4].

- Risk in Low-Organic Carbon Soils: A critical study compared its behavior in railway track soils (with low organic carbon) to agricultural soils. Degradation was slower, and mobility was higher in the railway soils. The study predicted the highest leaching potential for quizalofop-acid, the primary metabolite [5].

- Behavior of Related Compound (Propaquizafop): Research on the related herbicide propaquizafop, which degrades to this compound, classified it as a pesticide with weak migration ability. It was not found in leachates and remained in the top 0-5 cm of soil [2].

Analytical Methods for Study

The cited research uses sophisticated techniques to study quizalofop and its metabolites.

- Extraction: Common methods include solid-liquid extraction [6] and the European version of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) using solvents like acetone or acetonitrile [6].

- Analysis: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most common technique due to its high sensitivity and selectivity [4] [6]. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS, e.g., Orbitrap) is also used, allowing for target, post-run target, and non-target analysis, which is ideal for identifying unknown metabolites [6] [7].

Key Takeaways for Researchers

- Agricultural Topsoils: this compound-ethyl itself has low leaching potential in typical agricultural topsoils due to its strong sorption and rapid dissipation.

- Critical Metabolite: The environmental risk assessment must prioritize quizalofop-acid, which is more mobile and persistent than the parent compound.

- Worst-Case Scenarios: The leaching potential significantly increases in scenarios with low soil organic carbon content, such as railway ballast, construction sands, or sub-soils.

References

- 1. This compound-ETHYL - EXTOXNET PIP [extoxnet.orst.edu]

- 2. Adsorption, mobility, and degradation of the pesticide ... [nature.com]

- 3. This compound-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]

- 4. Dissipation and transport of this compound-ethyl herbicide in ... [pubmed.ncbi.nlm.nih.gov]

- 5. D - and this compound-ethyl and their metabolites in soils from ... [enveurope.springeropen.com]

- 6. Degradation studies of this compound and related ... [sciencedirect.com]

- 7. Behavior of this compound and its commercial products in ... [sciencedirect.com]

Quizalofop-P metabolites and degradation pathway

Metabolites and Degradation Pathways

Microbial, plant, and environmental degradation of QpE follows a common initial step but diverges into different pathways.

| Metabolite Name | Structure/Formula | Formation Pathway | Key Characteristics |

|---|---|---|---|

| Quizalofop-acid (QA) | Hydrolytic de-esterification | Primary metabolite; herbicidal activity; increased mobility in soil [1] [2]. | |

| 3-OH-quizalofop-acid | Hydroxylation | Formed from QA in soil; a secondary metabolite [1]. | |

| 3-OH-CQO | Further modification | Tertiary metabolite identified in soil studies [1]. | |

| 2-hydroxy-6-chloroquinoxaline | Quinoxaline ring cleavage | Novel metabolite from bacterial strain Methylobacterium populi YC-XJ1 [3]. | |

| Quinoxaline | Dechlorination | Novel metabolite from bacterial strain Methylobacterium populi YC-XJ1 [3]. |

The following diagram illustrates the complete degradation pathways of QpE across different systems, integrating the metabolites listed above.

Integrated degradation pathways of this compound-ethyl

Experimental Protocols for Key Studies

The following tables detail the methodologies used in adipogenesis and microbial degradation studies.

Adipogenesis Assay in 3T3-L1 Cells

This protocol is used to investigate the potential obesogenic effects of QpE by measuring triglyceride accumulation [4] [5].

| Protocol Step | Detailed Description |

|---|---|

| Cell Line & Culture | Murine 3T3-L1 preadipocytes (not used past passage 10). |

| Maintenance Medium | Phenol red-free DMEM, supplemented with 10% newborn calf serum. |

| Differentiation Induction | Two days post-confluence; switched to differentiation cocktail (insulin, dexamethasone, IBMX). |

| Compound Treatment | Test compounds added during differentiation; QpE stock in DMSO (final DMSO < 0.5%). |

| Triglyceride Measurement | Cells fixed and stained with Oil Red O; dye extracted and quantified at 520 nm. |

| RNA-seq Analysis | 3T3-L1 adipocytes exposed to QpE; transcriptome sequenced to identify affected pathways. |

| PPARγ Reporter Assay | PPARγ reporter gene assay used to test direct receptor activation by QpE (100 µM). |

Microbial Degradation and Esterase Characterization

These methods are used to isolate QpE-degrading bacteria and characterize the responsible enzymes [2] [6].

| Protocol Step | Detailed Description |

|---|---|

| Bacterial Isolation | Enrichment culture in Mineral Salts Medium (MSM) with QpE (20-200 mg/L) as carbon source. |

| Strain Identification | 16S rRNA gene sequencing of isolates (e.g., Pseudomonas sp. J-2, Priestia megaterium MJ-8). |

| Gene Cloning (qpeH) | Genomic library constructed, screened for hydrolytic activity; positive clones sequenced. |

| Heterologous Expression | qpeH gene cloned into pET-29a(+) vector; expressed in E. coli BL21(DE3). |

| Enzyme Purification | Recombinant QpeH purified via His-tag affinity chromatography. |

| Enzyme Kinetics & Characterization | Activity assay (HPLC); optimal pH/temp 8.0/30°C; inhibition by PMSF, Ag+, SDS [2]. |

| Metabolite Identification | Culture supernatant extracted; metabolites identified via LC-IT-MSn [2] or HPLC/MS [3]. |

Environmental Fate and Toxicity Data

This table consolidates key findings on the environmental behavior and toxicological effects of QpE.

| Parameter | Findings | Context & Notes |

|---|---|---|

| Soil Half-life (QpE) | Slower degradation in railway soils vs. agricultural soils [1]. | Railway subsoils have low organic carbon, slowing microbial activity. |

| Soil Half-life (Quizalofop-acid) | Longer persistence in railway soils [1]. | Primary metabolite; more mobile, posing higher leaching risk. |

| Primary Sorption | QpE: Low in railway soils; QA: Higher leaching potential [1]. | Groundwater contamination risk is higher for QA than parent QpE. |

| Hepatotoxicity | Most toxic in HepaRG liver cells among tested herbicides [7]. | Alters gene expression in fatty acid degradation pathways. |

| Adipogenic Effect | Induces triglyceride accumulation in 3T3-L1 cells (5-100 µM) [4] [5]. | Suggests obesogenic property; acts partially via PPARγ pathway. |

| CYP Enzyme Inhibition | Member of AOPPs, inhibits CYP1A2, 2C9, 2C19 [8]. | Indicates potential for drug-herbicide interactions. |

Key Research Implications

- Environmental Monitoring: Quizalofop-acid (QA) should be a primary target for environmental monitoring due to its persistence and mobility [1].

- Health Risk Assessment: The newly identified obesogenic potential via PPARγ pathway warrants consideration in toxicological risk assessments [4] [5].

- Bioremediation: Isolated bacterial strains (Pseudomonas sp. J-2, Priestia megaterium MJ-8) and the qpeH gene show high potential for bioremediation of contaminated sites [2] [6].

References

- 1. D - and this compound-ethyl and their metabolites in soils from ... [enveurope.springeropen.com]

- 2. Purification and properties of a novel this compound-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 3. Co-metabolic biodegradation of this compound-ethyl by ... [sciencedirect.com]

- 4. This compound-Ethyl Induces Adipogenesis in 3T3-L1 ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Ethyl Induces Adipogenesis in 3T3-L1 ... [pmc.ncbi.nlm.nih.gov]

- 6. A novel approach for degrading this compound-ethyl herbicide [experts.illinois.edu]

- 7. Comparison of transcriptome responses to glyphosate ... [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the Tox21 Compound Library for Their Inhibitory ... [mdpi.com]

Quizalofop-P hydrolysis and persistence studies

Hydrolysis and Environmental Degradation

Quizalofop-P esters undergo hydrolysis to the quizalofop acid form in the environment. The table below summarizes key degradation parameters from scientific studies.

| Compound | Degradation Process/Context | Key Parameters & Findings | Experimental Protocol Summary |

|---|

| This compound-ethyl (QPE) [1] [2] | Soil & Microbial Degradation | DT₅₀ (lab, 20°C): 45 days (moderately persistent) [2]. Microbial Kinetics (QpeH enzyme): Km = 41.3 µM; Kcat = 127.3 s⁻¹ [1]. | Soil: Lab incubation of field-moist, sieved soils; parent compound applied and tracked via HPLC [3]. Enzyme Assay: Cloned qpeH gene expressed in E. coli; enzyme activity measured spectrophotometrically with QPE as substrate [1]. | | This compound-tefuryl [1] | Enzymatic Hydrolysis | Microbial Kinetics (QpeH enzyme): Km = 29.5 µM; Kcat = 146.4 s⁻¹ [1]. | Enzyme Assay: Purified recombinant QpeH esterase incubated with substrate; kinetics determined via HPLC [1]. | | Quizalofop acid [4] | Aqueous Hydrolysis & Soil Fate | Aqueous Hydrolysis DT₅₀ (20°C, pH 7): Stable [4]. Soil DT₅₀ (lab): 19.7 days; Soil DT₅₀ (field): 39.1 days [4]. | Hydrolysis: Active substance incubated in buffers at different pHs and temperatures; concentration measured over time [5]. Soil: Similar lab incubation studies as for QPE [4]. | | This compound-ethyl in Water [5] | Aqueous Photolysis & Hydrolysis | Persistence: Medium to high (DT₅₀ > 15 days for most compounds) [5]. Metabolites: CHQ, CHHQ, and PPA detected after 7 days [5]. | Procedure: Commercial products dissolved in water and exposed to light/dark conditions; samples analyzed via UHPLC-Orbitrap-MS for parent compounds and non-target metabolites [5]. |

The metabolic pathway for this compound esters begins with hydrolysis, which is a key initial step in their environmental breakdown.

Figure 1: Primary environmental degradation pathway of this compound esters via hydrolysis to the acid form and subsequent metabolites. [5] [1] [4]

Experimental Workflow for Hydrolysis Studies

The following diagram outlines a general experimental workflow for studying this compound hydrolysis, integrating protocols from the cited research.

Figure 2: Generalized workflow for hydrolysis and persistence studies of this compound and related compounds. [3] [5] [1]

Key Limitations for Your Research Context

Please note a critical limitation in the available data for your purpose:

- Lack of Mammalian Metabolic Data: The identified studies focus exclusively on environmental fate in water, soil, and by microbial enzymes [3] [5] [1]. They do not address hydrolysis, metabolism, or persistence in mammalian systems, which is crucial for drug development.

- Regulatory Focus: Much of the data, particularly from EFSA, is for dietary risk assessment and setting Maximum Residue Levels (MRLs) in food and feed, which follows different pathways and requirements than pharmaceutical development [6] [7].

References

- 1. Purification and properties of a novel this compound-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 2. Quizalofop-ethyl (Ref: DPX Y6202) - AERU [sitem.herts.ac.uk]

- 3. D - and this compound-ethyl and their metabolites in soils from ... [enveurope.springeropen.com]

- 4. Hydroxy quizalofop (Ref: CGA 294972) [sitem.herts.ac.uk]

- 5. Behavior of this compound and its commercial products in ... [sciencedirect.com]

- 6. Evaluation of confirmatory data following the Article 12 MRL review for... [pmc.ncbi.nlm.nih.gov]

- 7. Setting of import tolerance for quizalofop‐P‐ethyl in ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: HPLC-DAD Method for Determination of Quizalofop-P-ethyl Residues in Agricultural Products

Introduction

Quizalofop-P-ethyl is a selective, post-emergence phenoxy herbicide widely used to control annual and perennial grass weeds in various crops including beans, soybeans, potatoes, and other broad-leaved crops [1]. As a systemic herbicide absorbed by leaves with translocation throughout the plant, it effectively controls grassy weeds through inhibition of acetyl CoA carboxylase (ACCase) [2]. The widespread use of this compound-ethyl necessitates robust monitoring methods to ensure compliance with maximum residue levels (MRLs) established by regulatory agencies, typically ranging from 0.01 to 0.05 mg/kg depending on the commodity and jurisdiction [3].

This application note presents a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for determining this compound-ethyl residues in agricultural products, particularly focusing on bean matrices. While LC-MS/MS methods offer superior sensitivity, HPLC-DAD provides a cost-effective alternative accessible to most quality control laboratories without mass spectrometry capabilities [4]. The method incorporates a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, optimizing extraction efficiency and cleanup for reliable quantification at regulatory limits.

Materials and Methods

Reagents and Chemicals

- This compound-ethyl standard (purity >99%, Dr. Ehrenstorfer GmbH)

- HPLC-grade acetonitrile and methanol (J.T. Baker)

- Glacial acetic acid (analytical grade, Guangfu Technology)

- Primary Secondary Amine (PSA) and C18 sorbents (Agilent Technologies)

- Anhydrous magnesium sulfate and sodium chloride (CNW Technologies)

- Purified water (Hangzhou Wahaha Group)

Equipment and Instrumentation

- HPLC system with DAD detector (Agilent 1260 Infinity II)

- Chromatographic column: C18 column (4.6 × 250 mm, 5 μm)

- Vortex mixer (Haimen Qilingbeier Instrument)

- Centrifuge capable of 4000 rpm and 10,000 rpm

- Analytical balance (precision 0.1 mg)

- Ultrasonic bath

- 0.22 μm nylon membrane filters

Standard Preparation

- Stock standard solution (100 μg/mL): Accurately weigh 10 mg of this compound-ethyl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

- Working standard solutions: Prepare serial dilutions from stock solution in acetonitrile to obtain concentrations of 0.1, 0.5, 1, 5, 10, and 25 μg/mL.

- Storage: All standard solutions should be stored in amber vials at 4°C when not in use.

Sample Preparation Procedure

Figure 1: Sample Preparation Workflow

The sample preparation follows a modified QuEChERS approach with the following critical steps:

Extraction: Place 5 g of homogenized bean sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile:acetic acid (99:1, v/v) and vortex vigorously for 2 minutes. The addition of acetic acid enhances extraction efficiency for this compound-ethyl [4].

Partitioning: Add 0.3 g NaCl and vortex for 30 seconds, followed by addition of 1.5 g anhydrous MgSO₄ with additional vortexing for 30 seconds. The sequence of adding NaCl before MgSO₄ improves phase separation and prevents clumping of magnesium sulfate [4].

Cleanup: After centrifugation at 4000 rpm for 10 minutes, transfer the supernatant and evaporate to dryness under gentle nitrogen stream. Reconstitute the residue with 1 mL acetonitrile. Add 25 mg of dispersive-SPE sorbent (C18:PSA = 1:1, w/w) to remove matrix interferences.

Final preparation: Vortex the mixture for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant through a 0.22 μm membrane prior to HPLC analysis.

HPLC-DAD Analysis Conditions

Table 1: Optimal HPLC-DAD Operating Conditions

| Parameter | Specification |

|---|---|

| Column | Athena C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | Acetonitrile:acidified water with 1% acetic acid (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 μL |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Run Time | 15 minutes |

The HPLC analysis uses isocratic elution with a mobile phase consisting of acetonitrile and acidified water with 1% acetic acid (70:30, v/v). The acidified water enhances peak shape and resolution [4]. Under these conditions, the typical retention time for this compound-ethyl is approximately 8-10 minutes, though this should be verified during method implementation.

Method Validation

The method was validated according to international guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) [5].

Specificity

The method demonstrates excellent specificity with no significant interference from matrix components at the retention time of this compound-ethyl. The use of PSA and C18 sorbents in the cleanup step effectively removes most co-extractives from bean matrices [4].

Linearity and Calibration

Table 2: Method Validation Parameters for this compound-ethyl

| Validation Parameter | Result |

|---|---|

| Linear Range | 0.1 - 25 μg/mL |

| Correlation Coefficient (r²) | >0.999 |

| LOD | 0.003 mg/kg |

| LOQ | 0.01 mg/kg |

| Accuracy (Recovery at 0.02, 0.2, 2 mg/kg) | 92.4 - 117.8% |

| Precision (RSD, n=5) | 0.35 - 4.36% |

Calibration curves prepared in solvent and matrix-matched solutions showed excellent linearity across the concentration range of 0.1 to 25 μg/mL with correlation coefficients exceeding 0.999. For residue quantification, matrix-matched calibration is recommended to compensate for potential matrix effects [2].

Accuracy and Precision

Method accuracy was determined through recovery studies by spiking blank bean samples at three concentration levels (0.02, 0.2, and 2 mg/kg) with five replicates at each level. The mean recovery ranged from 92.4% to 117.8%, meeting acceptability criteria for pesticide residue analysis [4]. Precision expressed as relative standard deviation (RSD) ranged from 0.35% to 4.36%, demonstrating good repeatability.

Sensitivity

The method demonstrates sufficient sensitivity for monitoring this compound-ethyl at regulatory limits. The LOD and LOQ were determined to be 0.003 mg/kg and 0.01 mg/kg, respectively, based on signal-to-noise ratios of 3:1 and 10:1 [4]. This sensitivity complies with the default MRL of 0.01 mg/kg established under Positive List Systems in various countries [2].

Results and Discussion

Method Optimization

Several critical parameters were optimized during method development:

Extraction solvent: The combination of acetonitrile with 1% acetic acid significantly improved extraction efficiency compared to acetonitrile alone. Acetic acid enhances the recovery of this compound-ethyl by promoting protonation and increasing solubility [4].

Cleanup sorbents: A combination of C18 and PSA (1:1 ratio) effectively removed non-polar and polar matrix interferences respectively, while maintaining high analyte recovery. This is particularly important for complex matrices like beans that contain lipids, pigments, and other interfering compounds.

Chromatographic conditions: The isocratic mobile phase composition of acetonitrile and acidified water (70:30) provided optimal separation with symmetrical peak shape. The addition of acetic acid to the aqueous phase improved chromatographic behavior by suppressing silanol interactions [6].

Application to Real Samples

The validated method has been successfully applied to the analysis of this compound-ethyl residues in various bean types including azuki bean, soybean, mung bean, black soybean, and kidney bean [4]. In surveillance studies of market samples, most tested negative for this compound-ethyl residues, indicating generally compliant usage patterns [2].

Comparison with Alternative Methods

Table 3: Comparison of Analytical Methods for this compound-ethyl Determination

| Method | LOD (mg/kg) | LOQ (mg/kg) | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-DAD [4] | 0.003 | 0.01 | Cost-effective, widely accessible | Less specific than MS detection |

| LC-MS/MS [2] | 0.0075 | 0.01 | High specificity and sensitivity | Expensive instrumentation |

| Immunoassay [7] | 0.00192 | - | High throughput, minimal cleanup | Limited multiplexing capability |

| Fluorescence [8] | - | - | High sensitivity | Requires derivatization |

While LC-MS/MS methods offer superior specificity and sensitivity, the HPLC-DAD approach provides a practical alternative for laboratories with budget constraints. The method is particularly suitable for routine monitoring programs where this compound-ethyl is the primary analyte of interest [4].

Conclusion

This Application Note presents a fully validated HPLC-DAD method for determining this compound-ethyl residues in bean samples and other agricultural products. The method incorporates a modified QuEChERS sample preparation that provides effective extraction and cleanup with minimal matrix interference. Validation data demonstrate that the method is specific, accurate, precise, and sensitive enough to monitor this compound-ethyl residues at and below the established MRLs.

The method offers a cost-effective solution for quality control laboratories involved in pesticide residue monitoring, enabling compliance with regulatory standards without requiring sophisticated mass spectrometry instrumentation. For analyses requiring confirmation, positive samples may be reanalyzed using LC-MS/MS techniques [2].

References

- 1. Behavior of this compound and its commercial products in ... [sciencedirect.com]

- 2. Simultaneous Determination of Pyridate, Quizalofop-ethyl ... [pmc.ncbi.nlm.nih.gov]

- 3. Modification of the existing maximum residue level for quizalofop ... [pmc.ncbi.nlm.nih.gov]

- 4. Determination of fomesafen and this compound-ethyl in ... [qascf.com]

- 5. Research Papers - Academia.edu HPLC method validations [academia.edu]

- 6. Separation of this compound-ethyl on Newcrom R1 HPLC ... [sielc.com]

- 7. Development of an enzyme-linked immunosorbent assay ... [pubmed.ncbi.nlm.nih.gov]

- 8. A convenient method for determination of this compound ... [sciencedirect.com]

Application Note: Modified QuEChERS Extraction and HPLC-DAD Analysis of Quizalofop-p-ethyl in Beans

1. Introduction Quizalofop-p-ethyl is a selective systemic herbicide widely used for controlling annual and perennial grass weeds in broad-leaf crops, including various beans [1]. Its residue analysis is crucial for food safety monitoring. This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method optimized for the extraction and cleanup of this compound-ethyl from beans, followed by analysis using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). This method provides a cost-effective and reliable solution for laboratories without access to expensive mass spectrometry instrumentation [1].

2. Experimental Protocol

2.1. Reagents and Materials

- Pesticide Standard: this compound-ethyl (purity >99%) [1].

- Solvents: Acetonitrile (ACN), acetic acid (glacial), all analytical grade or chromatographic grade for HPLC [1].

- QuEChERS Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), and C18 sorbent [1].

- Equipment: Vortex mixer, centrifuge, analytical balance, HPLC system with DAD detector [1].

2.2. Equipment and HPLC Conditions The method was developed using an Agilent 1260 Infinity II HPLC system [1].

- Column: Athena C18 (4.6 mm × 250 mm, 5 µm) [1].

- Mobile Phase: ACN and acidified water (1% acetic acid) in a ratio of 70:30 (v/v) with isocratic elution [1].

- Flow Rate: 1.0 mL/min [1].

- Column Temperature: 40 °C [1].

- Injection Volume: 20 µL [1].

- Detection Wavelength: 220 nm [1].

- Run Time: 15 minutes [1].

2.3. Sample Preparation and Extraction Workflow The sample preparation process follows the workflow below:

2.4. Detailed Procedure

- Weighing: Precisely weigh 5.0 g of homogenized bean sample into a 50 mL centrifuge tube [1].

- Extraction: Add 15 mL of the extraction solvent, acetonitrile/acetic acid (99:1, v/v). Vortex vigorously for 2 minutes to ensure thorough mixing and extraction [1].

- Liquid-Liquid Partitioning:

- First, add 0.3 g of NaCl and vortex for 30 seconds. This step helps in the separation of the organic and aqueous layers.

- Then, add 1.5 g of anhydrous MgSO₄ and vortex immediately for another 30 seconds. The MgSO₄ absorbs residual water, causing the mixture to heat up and promoting better separation. Adding salt before MgSO₄ prevents the salt from clumping [1].

- Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes. This will result in a clear acetonitrile supernatant layer on top of the pelleted solids [1].

- Concentration: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen or using an evaporator [1].

- Reconstitution: Reconstitute the dried residue with 1 mL of ACN [1].

- d-SPE Clean-up:

- Transfer the 1 mL reconstituted solution into a 2 mL centrifuge tube containing a mixture of 25 mg of d-SPE sorbent (C18 and PSA in a 1:1 mass ratio) [1].

- Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes. The PSA removes fatty acids and other polar organic acids, while C18 removes non-polar interferences [1].

- Filtration: Carefully take the supernatant and filter it through a 0.22 µm polytetrafluoroethylene (PTFE) membrane into an HPLC vial for analysis [1].

3. Method Optimization Highlights This protocol incorporates key modifications to the original QuEChERS method to enhance performance for this compound-ethyl in a complex bean matrix [1]:

- Extraction Solvent: Using ACN with 1% acetic acid instead of plain ACN improves the extraction efficiency and recovery of the target analyte [1].

- Salting Out Sequence: Adding NaCl before MgSO₄ prevents the agglomeration of magnesium sulfate, ensuring a cleaner separation of the organic phase and more accurate results [1].

- d-SPE Sorbents: The combination of C18 and PSA effectively removes a wide range of matrix co-extractives (non-polar and polar impurities), which is critical when using a less selective DAD detector [1].

4. Method Validation Data The developed method was rigorously validated, demonstrating excellent performance [1].

Table 1: Analytical Figures of Merit for this compound-ethyl

| Validation Parameter | Result |

|---|---|

| Linear Range | 0.1 - 25 μg/mL [1] |

| Correlation Coefficient (R²) | >0.999 (implied by linearity) [1] |

| Limit of Detection (LOD) | 0.003 mg/kg [1] |

| Limit of Quantification (LOQ) | Not explicitly stated, but LOD is provided [1] |

| Recovery (at 0.02, 0.2, 2 mg/kg) | 92.4% - 117.8% [1] |

| Repeatability (RSD) | 0.35% - 4.36% [1] |

Table 2: Key Optimized QuEChERS Parameters

| Parameter | Optimized Condition |

|---|---|

| Sample Weight | 5 g [1] |

| Extraction Solvent | 15 mL ACN/Acetic Acid (99:1, v/v) [1] |

| Partitioning Salt | 0.3 g NaCl, then 1.5 g MgSO₄ [1] |

| d-SPE Sorbent | 25 mg (C18:PSA, 1:1) [1] |

5. Conclusion This modified QuEChERS extraction method coupled with HPLC-DAD analysis provides a simple, efficient, and cost-effective procedure for determining this compound-ethyl residues in beans. The method meets standard validation criteria with high recovery and excellent precision, making it suitable for routine monitoring in food safety laboratories to ensure compliance with regulatory standards [1].

References

Comprehensive Analytical Methods for Determining Quizalofop-P-ethyl and its Metabolites in Soil Samples

Introduction

Quizalofop-P-ethyl is a selective aryloxyphenoxypropionate herbicide widely used for post-emergence grass weed control in various crops. As a chiral compound, its herbicidal activity primarily resides in the (+)-enantiomer (this compound-ethyl). Monitoring this herbicide and its metabolites in soil matrices is essential for understanding its environmental fate, persistence, and potential groundwater contamination risks. Recent studies have detected this compound-ethyl residues in railway track soils and agricultural environments, highlighting the need for robust analytical methods. This protocol details validated approaches for extracting, separating, and quantifying this compound-ethyl and its primary metabolite Quizalofop-acid in soil samples, incorporating enantioselective separation techniques to distinguish the biologically active P-enantiomer from its inactive M-counterpart.

Analytical Method Summary

The following table summarizes the key analytical parameters for this compound-ethyl determination in soil samples:

Table 1: Method Parameters for this compound-ethyl Analysis in Soil

| Parameter | Specification |

|---|---|

| Target Analytes | This compound-ethyl, Quizalofop-M-ethyl, Quizalofop-acid |

| Detection Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |

| Chromatographic Column | Lux Cellulose-2 (3‑chloro,4-methylphenilcarbamate cellulose) |

| Separation Mode | Enantioselective (Chiral) |

| Chromatographic Conditions | Polar organic mode, isocratic elution |

| Extraction Method | Solid-liquid extraction |

| Extraction Solvent | Organic solvent (type not specified in search results) |

| Average Recovery | >70% |

| Limit of Detection (LOD) | <5 ng/g for each enantiomer |

| Linear Range | Not specified in search results |

Table 2: Environmental Fate Parameters of this compound-ethyl in Railway Soils

| Parameter | Value | Conditions |

|---|---|---|

| Degradation Half-life | Longer than in agricultural soils | Railway track materials; factor of 1.4-26 times longer depending on substance |

| Mobility | Higher than in agricultural soils | Railway track materials; factor of 3-19 times higher |

| Primary Metabolite | Quizalofop-acid | Formed via hydrolysis |

| Metabolite Mobility | High leaching potential to groundwater | Particularly in railway soils with low organic carbon |

Experimental Protocols

Sample Collection and Storage

Materials Required:

- Soil coring equipment (stainless steel)

- Plastic bags or glass containers (pre-cleaned)

- Cooler with ice packs

- Labels and permanent marker

Procedure:

- Collect soil samples from the target area (e.g., 0-15 cm depth for surface soil)

- For railway track sampling, collect subsoil below the railway ballast (typically 2-55 cm depth)

- Sieve soils through a 2 mm mesh to remove debris and stones

- Store field-moist soils in plastic bags at 4°C until analysis

- Process samples within 7-9 months of collection for degradation studies [1].

Sample Extraction Procedure

Materials Required:

- Centrifuge tubes (50 mL)

- Organic extraction solvent

- Anhydrous MgSO₄

- NaCl

- Vortex mixer

- Centrifuge

Procedure:

- Weigh 5-10 g of homogenized soil sample into a 50 mL centrifuge tube

- Add 10 mL of appropriate organic extraction solvent

- Vortex vigorously for 2 minutes to ensure complete mixing

- Add 5 g anhydrous MgSO₄ and 1 g NaCl to separate water

- Vortex for 1 minute then centrifuge at 8000 rpm for 5 minutes

- Collect the supernatant for cleanup [2].

Sample Cleanup and Concentration

Materials Required:

- Dispersive Solid Phase Extraction (d-SPE) sorbents (C18, PSA)

- Anhydrous MgSO₄

- Nitrogen evaporation system

- Water bath (40°C)

Procedure:

- Transfer 6 mL supernatant to a clean 50 mL centrifuge tube

- Add 300 mg C18, 300 mg PSA, and 900 mg anhydrous MgSO₄

- Vortex for 1 minute to mix thoroughly

- Centrifuge at 8000 rpm for 5 minutes

- Transfer 3 mL of cleaned extract to a glass vial

- Evaporate to dryness under nitrogen stream at 40°C

- Reconstitute in 300 μL of initial mobile phase for HPLC-MS/MS analysis [2].

HPLC-MS/MS Analysis

Chromatographic Conditions:

- Column: Lux Cellulose-2 (3‑chloro,4-methylphenilcarbamate cellulose)

- Mobile Phase: Polar organic mode (specific solvents not detailed)

- Elution: Isocratic conditions

- Flow Rate: 0.3 mL/min (typical for LC-MS)

- Injection Volume: 10 μL

- Column Temperature: 35°C [3] [2]

Mass Spectrometry Conditions:

- Ionization: Electrospray Ionization (ESI)

- Mode: Positive/Negative switching

- Sheath Gas Temperature: 320°C

- Sheath Gas Flow: 11 L/min

- Nebulizer Pressure: 276 kPa

- Dry Gas Temperature: 350°C

- Dry Gas Flow: 10 L/min

- Capillary Voltage: 4000 V

- Detection Mode: Multiple Reaction Monitoring (MRM) [2]

Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound-ethyl analysis in soil samples:

Method Validation

Linearity and Sensitivity

- The method demonstrates excellent sensitivity with limits of detection below 5 ng/g for both P- and M-enantiomers [3]

- For similar pesticide analyses, linear responses are typically achieved with correlation coefficients (r) >0.99 [2] [4]

Accuracy and Precision

- Recovery rates exceed 70% for this compound-ethyl and its metabolites [3]

- Relative standard deviations (RSD) for pesticide analyses typically range from 2.8% to 9.3% [2]

Enantioselective Separation

- The Lux Cellulose-2 column effectively resolves this compound-ethyl and Quizalofop-M-ethyl

- Commercial formulations typically contain approximately 0.6% M-enantiomer as an impurity [3]

Environmental Fate Considerations

Analysis of railway track soils revealed important environmental behavior:

- Degradation rates are significantly slower in railway soils compared to agricultural soils (half-lives 1.4-26 times longer) [1]

- Sorption capacity is substantially reduced in low-organic carbon railway materials (sorption coefficients 3-19 times lower) [1]

- The hydrolytic conversion of this compound-ethyl to Quizalofop-acid appears to be primarily an abiotic process [3]

- Quizalofop-acid, the primary metabolite, shows high leaching potential in railway environments [1]

Troubleshooting Guide

Table 3: Common Issues and Solutions

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor recovery | Inefficient extraction | Optimize solvent composition; extend extraction time |

| Inadequate chiral separation | Column degradation | Regenerate or replace chiral column; adjust mobile phase |

| Matrix effects | Insufficient cleanup | Increase d-SPE sorbent amounts; alternative cleanup sorbents |

| Low sensitivity | Ion suppression | Dilute sample; enhance cleanup; use matrix-matched standards |

Conclusion

The presented enantioselective HPLC-MS/MS method provides a robust approach for monitoring this compound-ethyl and its metabolites in soil matrices. The method offers excellent sensitivity with detection limits below 5 ng/g and reliable performance with recoveries exceeding 70%. The chiral separation capability is particularly valuable for environmental fate studies, as evidenced by research showing altered enantiomeric fractions in agricultural products. The method is applicable for both regulatory monitoring and scientific studies on the environmental behavior of this important herbicide.

References

LC-MS MS detection of Quizalofop-P residues

Introduction to Quizalofop-P-Ethyl

This compound-ethyl is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class [1]. It is the herbicidally active enantiomer of quizalofop-ethyl, specifically developed to control perennial and annual grass weeds in a wide range of broad-leaved crops [2] [3]. The compound functions by inhibiting acetyl-coenzyme A carboxylase (ACCase) in the chloroplast of target plants, which disrupts lipid biosynthesis and ultimately leads to growth inhibition and plant deterioration [1].